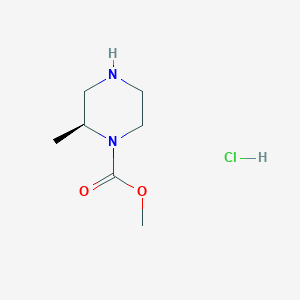

methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride

説明

Methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their biological activity and ability to interact with various biological targets.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride typically involves the reaction of 2-methylpiperazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is an alcohol derivative.

Substitution: The major product depends on the nucleophile used; for example, alkylation results in an alkylated piperazine derivative.

科学的研究の応用

Medicinal Chemistry Applications

1. Drug Development

Methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride is significant in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity. For instance, it serves as a building block in synthesizing various piperazine derivatives, which are known for their pharmacological properties, including anti-anxiety and antipsychotic effects .

2. Enzyme Inhibition Studies

Research indicates that derivatives of this compound exhibit enzyme inhibition properties. Studies have shown its potential as a urease inhibitor, which could be beneficial in treating conditions related to urea metabolism . The mechanism of inhibition can be analyzed through kinetic studies, providing insights into the compound's efficacy as a therapeutic agent.

Organic Synthesis Applications

1. Synthetic Intermediates

This compound acts as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions such as acylation and alkylation processes. Its versatility enables chemists to explore diverse synthetic pathways to create novel compounds with desired properties .

2. Catalysis

this compound has been investigated for its role in catalyzing reactions involving electrophiles and nucleophiles. Its ability to stabilize reactive intermediates makes it a valuable component in catalytic cycles, enhancing reaction rates and selectivity .

Biochemical Research Applications

1. Buffering Agent

In biochemical experiments, this compound serves as an organic buffer. It helps maintain pH stability during enzymatic reactions, which is crucial for accurate experimental outcomes . This property is particularly useful in studies involving enzyme kinetics and metabolic pathways.

2. Nanoparticle Synthesis

Recent studies have explored the use of this compound in the biosynthesis of nanoparticles, specifically gold nanoparticles. The compound's ability to stabilize nanoparticles during synthesis indicates its potential application in nanotechnology and materials science .

Case Studies

作用機序

The mechanism of action of methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.

類似化合物との比較

Similar Compounds

2-Methylpiperazine: A simpler derivative with similar structural features.

Methyl piperazine-1-carboxylate: Lacks the additional methyl group at the 2-position.

Piperazine-1-carboxylate hydrochloride: A more basic structure without methyl substitution.

Uniqueness

Methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 2-position can enhance its interaction with certain biological targets and alter its pharmacokinetic properties.

生物活性

Methyl (2S)-2-methylpiperazine-1-carboxylate hydrochloride is a compound that has garnered attention in biological and chemical research due to its unique structural features and biological activities. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄ClN₂O₂, with a molecular weight of approximately 174.65 g/mol. The compound features a piperazine ring with a methyl group at the second position and a carboxylate functional group, contributing to its buffering properties and stability in various biological applications.

Biological Activity Overview

This compound exhibits significant biological activity primarily as a non-ionic organic buffering agent . Its ability to maintain pH levels between 6 and 8.5 makes it particularly valuable in cell culture applications and biochemical assays where enzymatic reactions are sensitive to pH fluctuations.

Key Biological Activities:

- Buffering Capacity : Effective in stabilizing pH, crucial for enzyme activity.

- Enzyme Interaction : Influences enzyme stability and activity, making it essential in assays requiring precise pH control.

- Synthesis Intermediate : Serves as a versatile intermediate in organic synthesis, potentially leading to the creation of novel compounds with unique biological properties.

1. Cell Culture and Biochemical Assays

This compound is frequently used in cell culture studies due to its buffering capacity. It helps maintain optimal conditions for cell growth and metabolic activity.

2. Pharmaceutical Development

This compound is investigated for its potential role in drug development, particularly as a building block for synthesizing various pharmaceutical agents targeting different health conditions. Piperazine derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.

Comparative Analysis of Similar Compounds

The following table summarizes the characteristics of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-tert-butyl 2-methylpiperazine-1-carboxylate | C₁₀H₂₁ClN₂O₂ | Tert-butyl group enhances lipophilicity |

| (S)-benzyl 2-methylpiperazine-1-carboxylate | C₁₃H₁₉ClN₂O₂ | Benzyl group increases steric bulk |

| (R)-(-)-2-Methylpiperazine | C₅H₁₂N₂ | Lacks carboxylate functionality |

This compound stands out due to its specific buffering capabilities, making it particularly effective in biological applications where pH stability is critical.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Study on Enzyme Stability : Research indicates that the compound significantly enhances the stability of certain enzymes under varying pH conditions, demonstrating its utility in biochemical assays where enzyme activity is paramount .

- Antimicrobial Properties : Investigations into the antimicrobial potential of piperazine derivatives have shown that compounds similar to this compound exhibit notable activity against various pathogens, suggesting potential therapeutic applications.

特性

IUPAC Name |

methyl (2S)-2-methylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-6-5-8-3-4-9(6)7(10)11-2;/h6,8H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGCXABXTUELRP-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。